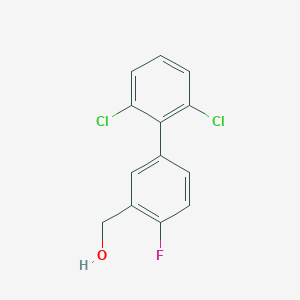![molecular formula C14H22N2O5 B14075397 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diazabicyclo[321]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- is a complex organic compound with a unique bicyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[321]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- involves multiple steps, typically starting with the formation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to ensure the correct stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule
Applications De Recherche Scientifique
3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers are exploring its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: Its stability and reactivity make it a candidate for use in various industrial processes, such as the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with specific enzymes, altering their activity and affecting downstream biological processes. Its unique structure allows it to bind to particular molecular targets with high specificity, making it a valuable tool for studying and modulating biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-methyl ester
- 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-propyl ester
Uniqueness
Compared to similar compounds, 3,8-Diazabicyclo[321]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)- stands out due to its specific stereochemistry and functional groups
Propriétés
Formule moléculaire |
C14H22N2O5 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
8-O-tert-butyl 2-O-ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-5-20-12(18)10-8-6-7-9(11(17)15-10)16(8)13(19)21-14(2,3)4/h8-10H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10+/m0/s1 |
Clé InChI |
YKLMCYGEWCAGCI-IVZWLZJFSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)C(=O)N1 |
SMILES canonique |
CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
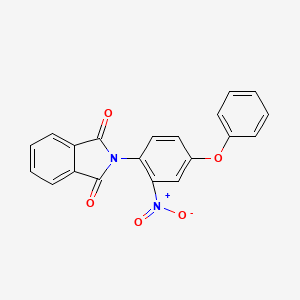
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)

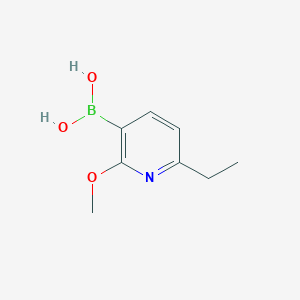


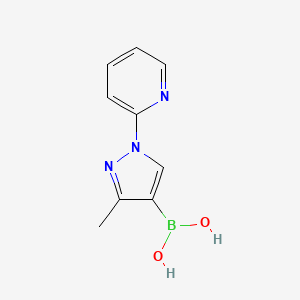

![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
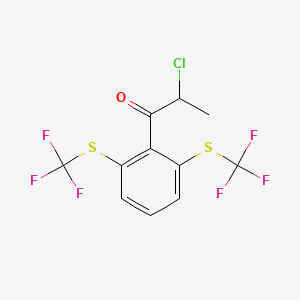
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
